(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide is a specialized chemical compound primarily used as a reagent for modifying the N-terminal of peptides. This compound features a phosphonium center with three 2,4,6-trimethoxyphenyl groups, which enhances its reactivity and solubility in various organic solvents. The presence of the N-succinimidyloxycarbonyl group makes it particularly useful in bioconjugation and peptide synthesis applications .
TMPP-Ac-OSu acts as a derivatizing agent for peptides. Its NHS ester moiety readily reacts with the free amine group at the N-terminus of a peptide chain. This reaction creates a stable amide bond, covalently linking TMPP-Ac-OSu to the peptide []. The bulky trimethoxyphenyl group attached to the phosphonium cation aids in the ionization process during mass spectrometry analysis techniques like MALDI-MS, facilitating peptide detection and identification.
In some cases, TMPP-Ac-OSu can be used to convert arginine residues within a peptide to ornithine. This conversion improves the fragmentation pattern observed during mass spectrometry, leading to more efficient peptide sequencing.
SCTMPS, also known as TMPP-Ac-OSu, is a key reagent in modifying the N-terminus (beginning) of peptides. It acts as an acylating agent, forming a covalent bond with the primary amine group of the first amino acid in the peptide chain. This derivatization process serves several purposes in scientific research:
SCTMPS finds application in various areas of peptide research, including:
(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide exhibits significant biological activity due to its ability to modify peptides and proteins. By attaching to the N-terminal of peptides, it can influence their stability, solubility, and biological interactions. This modification is particularly important in studies involving protein structure-function relationships and in the development of peptide-based therapeutics .
The synthesis of (N-succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide typically involves several steps:
This compound has diverse applications in biochemical research and pharmaceutical development:
Studies involving (N-succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide often focus on its interactions with various biological targets. These interactions can be analyzed using techniques such as:
Several compounds exhibit similarities in structure and function to (N-succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Succinimidyl-3-(2-pyridyldithio)propionate | Contains a pyridine ring | Used for thiol labeling in proteins |
| Tris(2,4,6-trimethoxyphenyl)phosphine | Lacks succinimidyl group | Primarily used as a reducing agent |
| Phosphonium Acids | General class of phosphonium compounds | Varies widely in applications from catalysis to bioconjugation |
The uniqueness of (N-succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide lies in its specific combination of reactivity due to both the phosphonium center and the N-succinimidyl group, making it particularly effective for peptide modifications compared to others that may lack one or both functionalities .
(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide possesses distinct chemical and physical properties that make it valuable for specialized analytical applications.
| Property | Value |
|---|---|
| Chemical Formula | C₃₃H₃₉BrNO₁₃P |
| Molecular Weight | 768.54 g/mol |
| CAS Number | 226409-58-1 |
| MDL Number | MFCD03095505 |
| Appearance | Off-white to light beige solid |
| Physical State | Solid |
The compound features a complex structure consisting of a phosphonium core with three 2,4,6-trimethoxyphenyl groups attached to the phosphorus atom, along with an N-succinimidyloxycarbonylmethyl group. The bromide serves as the counter ion in this quaternary phosphonium salt structure.
| Property | Value | Source |
|---|---|---|
| Melting Point | 127-129°C / 201-205°C (dec.)* | |
| Solubility | Slightly soluble in chloroform and methanol | |
| Stability | Requires storage under inert atmosphere | |
| Storage Temperature | -20°C |
*Note: Different literature sources report varying melting point ranges.
The compound is known by several systematic and common names in scientific literature: